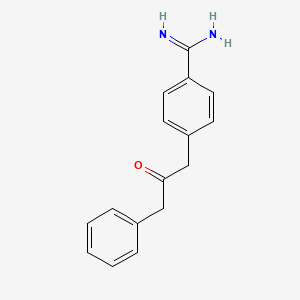
4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide is an organic compound that belongs to the class of benzene derivatives It features a benzene ring substituted with a carboximidamide group and a phenylpropyl group containing a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide typically involves multiple steps, starting from readily available precursors. One common method involves the Friedel-Crafts acylation of benzene with a suitable acyl chloride to introduce the phenylpropyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are carefully chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Scientific Research Applications
4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Oxo-3-phenylpropyl)benzene-1-carboxamide: Similar structure but with a carboxamide group instead of a carboximidamide group.
4-(2-Oxo-3-phenylpropyl)benzene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboximidamide group.
4-(2-Oxo-3-phenylpropyl)benzene-1-carboxaldehyde: Similar structure but with a carboxaldehyde group instead of a carboximidamide group.
Uniqueness
4-(2-Oxo-3-phenylpropyl)benzene-1-carboximidamide is unique due to the presence of both a ketone and a carboximidamide group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
62178-67-0 |
|---|---|
Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
4-(2-oxo-3-phenylpropyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H16N2O/c17-16(18)14-8-6-13(7-9-14)11-15(19)10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H3,17,18) |
InChI Key |
IFALZOYCAOVWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-(propan-2-yl)bicyclo[2.2.2]octane](/img/structure/B14549547.png)

![N-[4-(4-Chlorophenoxy)phenyl]-2-cyano-3-hydroxybut-2-enamide](/img/structure/B14549555.png)






![S-{2-[(2-{[(2-Methylphenyl)carbamoyl]amino}ethyl)amino]ethyl} dihydrogen phosphorothioate](/img/structure/B14549581.png)
![5-Amino-2-[methyl(octadecyl)amino]benzoic acid](/img/structure/B14549588.png)


![N-[2-(3,4,5-Trimethoxyphenyl)ethyl]propanamide](/img/structure/B14549600.png)
